molecular formula C8H3F5O B13158267 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde

2,4-Difluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B13158267
M. Wt: 210.10 g/mol
InChI Key: OVRVUXNSVZYTAS-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These substitutions make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Comparison:

2,4-Difluoro-6-(trifluoromethyl)benzaldehyde stands out due to its unique substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial processes.

Properties

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3F5O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H

InChI Key

OVRVUXNSVZYTAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)F

Origin of Product

United States

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